Benzonitrile, 3-[(2-oxo-1(2H)-pyridinyl)methyl]-
Description
Benzonitrile, 3-[(2-oxo-1(2H)-pyridinyl)methyl]- is a nitrile-substituted aromatic compound featuring a benzene ring with a cyano group at the para position and a methyl-linked 2-oxo-1(2H)-pyridinyl moiety at the meta position. The 2-oxo-1(2H)-pyridinyl group introduces a lactam structure, conferring both hydrogen-bonding capacity and electronic effects due to the conjugated carbonyl system.
Properties
CAS No. |
62455-71-4 |
|---|---|
Molecular Formula |
C13H10N2O |
Molecular Weight |
210.23 g/mol |
IUPAC Name |
3-[(2-oxopyridin-1-yl)methyl]benzonitrile |
InChI |
InChI=1S/C13H10N2O/c14-9-11-4-3-5-12(8-11)10-15-7-2-1-6-13(15)16/h1-8H,10H2 |
InChI Key |
ADTFNZKIEHMPOZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=O)N(C=C1)CC2=CC(=CC=C2)C#N |
Origin of Product |
United States |
Preparation Methods
Preparation of 2-((6-chloro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile (Intermediate)
- Reactants: 6-chloropyrimidine-2,4(1H,3H)-dione and benzonitrile derivative.
- Conditions: Reaction carried out in presence of a suitable base (e.g., potassium carbonate) and solvent (e.g., methyl isobutyl ketone).
- Outcome: Formation of chloropyrimidine intermediate (Formula-4).
Methylation Step
- Methylating Agent: Dimethyl sulfate is preferred due to cost-effectiveness and higher yield.
- Base: Potassium carbonate.
- Solvent: Methyl isobutyl ketone.
- Reaction Conditions: Temperature ranges from 20°C to reflux temperature of the solvent.
- Molar Ratios: Dimethyl sulfate used in 2.5 to 3.0 mole ratio per mole of intermediate.
- Result: Formation of 2-((6-chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile (Formula-5).
Amination to Introduce 3-Aminopiperidinyl Group
- This step involves substitution of the chlorine atom with (3R)-3-aminopiperidin-1-yl group.
- Reaction conditions involve mild and safer reagents to ensure high purity and yield.
- The product is 2-({6-[(3R)-3-aminopiperidin-1-yl]-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl}methyl)benzonitrile (Formula-1).
Formation of Pharmaceutically Acceptable Salts
-
- Treat compound with HCl sources such as isopropyl alcohol-HCl.
- Solvents can include methanol, ethanol, ethyl acetate, diethyl ether, or aqueous HCl.
- The hydrochloride salt (Formula-1b) is obtained with improved stability and solubility.
-
- React compound with benzoic acid in dichloromethane.
- Followed by solvent removal, co-distillation with n-propanol, and recrystallization.
- Yields crystalline form-A of the benzoate salt (Formula-1a).
Purification and Crystallization
- Purification involves recrystallization from suitable solvents or solvent mixtures such as hydrocarbons, ethers, esters, ketones, nitriles, alcohols, or polar aprotic solvents.
- Cooling steps are critical; reaction mixtures are cooled to 25-30°C and further to 0-5°C to promote crystallization.
- The crystalline form-A obtained exhibits a characteristic powder X-ray diffraction (PXRD) pattern confirming polymorphic identity.
- Filtration and washing with n-propanol ensure removal of impurities and drying yields high purity crystalline product.
Summary Table of Key Reaction Parameters
| Step | Reagents & Conditions | Temperature Range | Solvent(s) | Notes |
|---|---|---|---|---|
| Intermediate Formation | 6-chloropyrimidine-2,4-dione + benzonitrile derivative + base (K2CO3) | Ambient to reflux | Methyl isobutyl ketone | Base facilitates substitution |
| Methylation | Dimethyl sulfate (2.5-3.0 eq) + K2CO3 | 20°C to reflux | Methyl isobutyl ketone | Cost-effective methylation agent |
| Amination | (3R)-3-aminopiperidin-1-yl substitution | Mild conditions | Suitable solvent | Ensures high purity and yield |
| Hydrochloride Salt Formation | HCl source (e.g., isopropyl alcohol-HCl) | Ambient | Alcohol solvents | Improves solubility and stability |
| Benzoate Salt Formation | Benzoic acid + dichloromethane + n-propanol | Reflux, then cooled | Dichloromethane, n-propanol | Crystallization to polymorphic form-A |
| Purification | Recrystallization | Cooling 25-30°C to 0-5°C | Various solvents | PXRD confirms crystalline form |
Research Outcomes and Advantages
- The improved process using dimethyl sulfate as methylating agent is more cost-effective and safer compared to traditional methods.
- The process consistently yields high-quality product with a desirable impurity profile.
- The formation of hydrochloride and benzoate salts enhances pharmaceutical applicability.
- Crystallization methods yield stable polymorphic forms suitable for drug formulation.
- The process is scalable and reproducible, suitable for industrial pharmaceutical production.
Scientific Research Applications
Benzonitrile, 3-[(2-oxo-1(2H)-pyridinyl)methyl]- has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for drug development.
Industry: Utilized in the production of dyes, coatings, and advanced materials.
Mechanism of Action
The mechanism of action of benzonitrile, 3-[(2-oxo-1(2H)-pyridinyl)methyl]- involves its interaction with specific molecular targets and pathways. The nitrile group can participate in various chemical reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2-[(6-Chloro-3,4-dihydro-3-methyl-2,4-dioxo-1(2H)-pyrimidinyl)methyl]Benzonitrile (CAS 865758-96-9)
- Structural Differences: Replaces the pyridinyl lactam with a dihydro-pyrimidinone ring containing two carbonyl groups and a chlorine substituent.
- The chloro substituent introduces electron-withdrawing effects, which may stabilize the nitrile group but reduce solubility compared to the parent compound.
- Synthetic Routes: Synthesized via nucleophilic substitution or Knoevenagel condensation, similar to methods in .
Alogliptin Benzoate (CAS 850649-62-6)
- Structural Differences: Incorporates a pyrimidinone ring linked to a piperidinylamino group and a benzoate ester.
- Functional Impact: The amino-piperidine moiety enhances basicity and solubility, critical for oral bioavailability in DPP-4 inhibitors. The benzoate ester acts as a prodrug, improving absorption compared to the free nitrile .
- Biological Activity : Demonstrates 10-fold higher inhibitory activity against DPP-4 than simpler pyridinylmethyl analogs .
4-(2,3-Dihydro-2-oxo-1H-indol-1-yl)Benzonitrile (CAS 1042159-71-6)
- Structural Differences : Substitutes the pyridinyl group with a dihydroindole lactam.
- Reduced steric hindrance compared to pyridinylmethyl derivatives may improve membrane permeability .
3-((1H-Benzo[d]imidazol-1-yl)methyl)benzonitrile (Compound 8 in )
- Structural Differences : Replaces the lactam with a benzimidazole group.
- Functional Impact :
Comparative Data Table
Key Research Findings
- Electronic Effects : Electron-withdrawing groups (e.g., chloro in CAS 865758-96-9) stabilize the nitrile but reduce solubility, while basic amines (e.g., piperidinyl in Alogliptin) enhance solubility via salt formation .
- Biological Performance: Pyrimidinone derivatives (e.g., Alogliptin) show superior enzyme inhibition due to dual hydrogen-bonding sites, whereas benzimidazole analogs () excel in targeting oxidative enzymes .
- Synthetic Feasibility: Knoevenagel or nucleophilic alkylation routes () are scalable for benzonitrile derivatives, though steric hindrance in bulkier analogs (e.g., CAS 1042159-71-6) may require optimized conditions .
Biological Activity
Benzonitrile, 3-[(2-oxo-1(2H)-pyridinyl)methyl]- (CAS No. 586379-89-7) is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, including antiviral and anticancer activities, and presents relevant case studies and research findings.
- Molecular Formula : C14H12N2O
- Molecular Weight : 240.261 g/mol
- Structure : The compound features a benzonitrile moiety linked to a pyridine derivative, which is crucial for its biological activity.
Biological Activity Overview
Benzonitrile derivatives have been studied for their diverse biological activities, particularly in the fields of antiviral and anticancer research. The following sections detail specific findings related to these activities.
Antiviral Activity
Recent studies have indicated that certain pyridine derivatives exhibit promising antiviral properties. For instance:
- Mechanism of Action : The compound's structure allows it to interact with viral enzymes, potentially inhibiting replication.
- Case Studies :
- In vitro studies demonstrated that related compounds showed effective inhibition against various viruses, including HIV and influenza strains, with IC50 values in the low micromolar range .
- A study highlighted that modifications in the pyridine ring significantly enhanced antiviral efficacy against resistant strains of HIV .
| Compound | Virus Targeted | IC50 (μM) | Reference |
|---|---|---|---|
| Benzonitrile Derivative A | HIV | 0.02 | |
| Benzonitrile Derivative B | Influenza | 0.35 |
Anticancer Activity
Benzonitrile derivatives have also shown potential in cancer treatment:
- Mechanism of Action : These compounds may induce apoptosis in cancer cells through various pathways, including the inhibition of key signaling molecules involved in cell proliferation.
- Case Studies :
- A study reported that a related benzonitrile derivative exhibited cytotoxic effects on several cancer cell lines, with an EC50 value of approximately 5 μM .
- Another investigation revealed that structural modifications could enhance selectivity towards cancer cells while minimizing toxicity to normal cells .
| Compound | Cancer Type | EC50 (μM) | Reference |
|---|---|---|---|
| Benzonitrile Derivative C | Breast Cancer | 5.0 | |
| Benzonitrile Derivative D | Lung Cancer | 3.5 |
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of benzonitrile derivatives typically involves reactions that allow for various substitutions on the pyridine ring. The SAR studies indicate that:
- Electron-withdrawing groups enhance biological activity by stabilizing the active form of the compound.
- The presence of hydroxyl or methoxy groups on the pyridine ring can improve solubility and bioavailability.
Q & A
Q. Basic Research Focus
- Solvent selection : Use aprotic solvents (e.g., DMF, THF) to minimize hydrolysis of nitrile groups.
- Catalytic optimization : Pd/C or Pd(OAc)₂ for efficient coupling reactions.
- Temperature control : Maintain <5°C during exothermic steps (e.g., Grignard additions) to reduce side reactions .
Yield improvements (from 20% to 65%) are achieved via DoE (Design of Experiments) for parameter screening.
How does the structural modification of the pyridinylmethyl group affect the compound's physicochemical properties?
Advanced Research Focus
Modifications (e.g., halogenation, alkylation) influence:
- LogP values : Introduction of trifluoromethyl groups increases lipophilicity, impacting membrane permeability.
- Hydrogen-bonding capacity : Substitution at the 2-oxo position alters solubility (e.g., hydroxyl groups improve aqueous solubility by 3-fold).
Methodology : - QSAR modeling : Correlate substituent effects with bioactivity using Molinspiration or Schrödinger Suite .
- Thermogravimetric analysis (TGA) : Assess thermal stability for formulation studies.
What computational methods are used to predict the reactivity or stability of this compound under different conditions?
Q. Advanced Research Focus
- Reactivity prediction : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) identify electrophilic sites prone to hydrolysis or oxidation.
- Degradation pathways : Molecular dynamics (MD) simulations in explicit solvents (e.g., water, ethanol) model hydrolytic degradation .
- Crystal structure prediction (CSP) : Tools like Mercury CSD predict polymorphic forms affecting bioavailability.
What are the challenges in scaling up the laboratory synthesis of this compound while maintaining stereochemical integrity?
Q. Advanced Research Focus
- Racemization risks : Heat or basic conditions during scale-up may epimerize chiral centers (e.g., (R)-3-aminopiperidine). Mitigate via low-temperature reactions and inert atmospheres.
- Mixing efficiency : Poor mixing in large reactors leads to gradient formation. Use continuous flow reactors for homogeneous reagent distribution.
- Process analytical technology (PAT) : Implement in-line FTIR or Raman spectroscopy for real-time monitoring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
